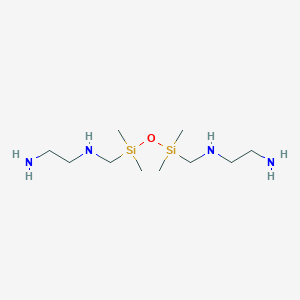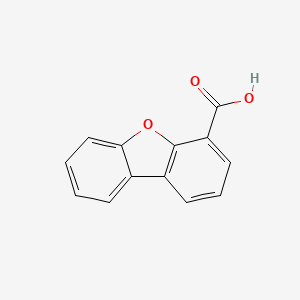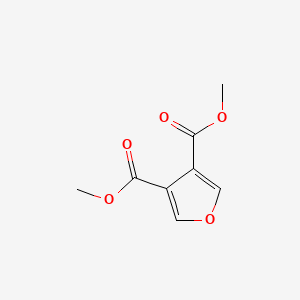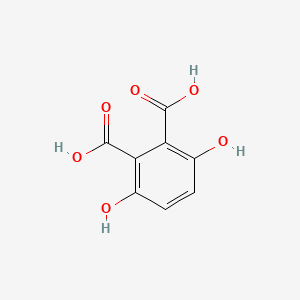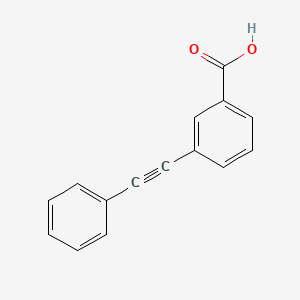
3-Phenylethinylbenzoesäure
Übersicht
Beschreibung
3-Phenylethynyl-benzoic acid is a chemical compound with the molecular formula C15H10O2 . It is a reagent in the preparation of hGPR54 agonists which may be used in the modulation of testosterone levels in male mammals .
Synthesis Analysis
The synthesis of 3-Phenylethynyl-benzoic acid involves several steps. The reaction conditions include the use of lithium hydroxide in ethanol and water at 40 degrees Celsius . Further oxidation and degradation by O2/NO are also part of the process .Molecular Structure Analysis
The molecular structure of 3-Phenylethynyl-benzoic acid consists of 15 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 222.239 Da and the monoisotopic mass is 222.068085 Da .Chemical Reactions Analysis
The chemical reactions of 3-Phenylethynyl-benzoic acid involve interactions with OH, NO3, and SO4 radicals . The initiation reactions of OH radicals and 3-Phenylethynyl-benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Wissenschaftliche Forschungsanwendungen
Proteomikforschung
3-Phenylethinylbenzoesäure wird in der Proteomikforschung eingesetzt, wo sie als Baustein für die Synthese komplexer Moleküle dient, die in der Proteinanalyse und -charakterisierung verwendet werden .
Organische Synthese
Diese Verbindung ist ein wertvoller Vorläufer in der organischen Synthese und trägt zur Entstehung verschiedener organischer Moleküle bei. Ihre Struktur ermöglicht Modifikationen, die zur Entwicklung neuer synthetischer Wege und Verbindungen führen können .
Pharmakologie
In pharmakologischen Studien wurden Derivate der this compound auf ihr Potenzial als Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors γ untersucht. Diese Derivate können eine Rolle bei der Aktivierung der Glucokinase und der Hemmung der Proteinglykierung spielen, was in der Diabetesforschung von Bedeutung ist .
Materialwissenschaft
Die Derivate der Verbindung werden auf ihre Anwendungen in der Materialwissenschaft untersucht, insbesondere in der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen. Sie sind bekannt dafür, die thermische Stabilität und die Flammfestigkeit dieser Materialien zu verbessern .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften hat Derivate der this compound aufgrund ihrer antioxidativen Eigenschaften genutzt. Diese Verbindungen werden auf ihr Potenzial untersucht, oxidativen Stress in verschiedenen Umweltkontexten zu mindern .
Analytische Chemie
In der analytischen Chemie ist this compound Teil von Methoden zur quantitativen Bestimmung von Carbonsäuren in komplexen Matrizen. Sie ist an der Entwicklung empfindlicher und selektiver analytischer Techniken beteiligt .
Biochemie
Zu den biochemischen Anwendungen der this compound gehört ihre Rolle bei der Biosynthese von phenolischen Antioxidantien. Sie ist ein Schlüsselmolekül für das Verständnis der Stoffwechselwege einfacher Phenolsäuren in Pflanzen .
Pharmakologie und Wirkstoffdesign
Diese Verbindung ist auch im Bereich des Wirkstoffdesigns von Bedeutung. Ihre Struktur wird zur Synthese neuer Klassen von Src-Inhibitoren verwendet, die für die Entwicklung von Krebstherapien wichtig sind .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives, such as 3-phenylethynyl-benzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzoic acid derivatives can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that phenolic compounds, such as 3-phenylethynyl-benzoic acid, are involved in various biochemical pathways, including the biosynthesis of phenylpropanoids and benzoic acids .
Pharmacokinetics
It is known that the adme properties of a drug depend heavily upon the ionization state of the drug in the physiological fluids .
Result of Action
It is known that phenolic compounds can have various effects on cells, such as altering molecular composition at low ph .
Action Environment
The action of 3-Phenylethynyl-benzoic acid can be influenced by various environmental factors. For example, the rate of reaction of benzylic positions can be influenced by the difference in electronegativity . Furthermore, the ionization state of the drug, which can be influenced by the pH of the environment, can affect the ADME properties of the drug .
Biochemische Analyse
Biochemical Properties
3-Phenylethynyl-benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are involved in regulating glucose and lipid metabolism . Additionally, 3-Phenylethynyl-benzoic acid can inhibit protein glycation, a process that is implicated in various metabolic disorders . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular functions.
Cellular Effects
The effects of 3-Phenylethynyl-benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving PPARγ . This interaction can lead to changes in gene expression, affecting cellular metabolism and function. Furthermore, 3-Phenylethynyl-benzoic acid has been observed to impact the activity of enzymes involved in oxidative stress responses, thereby modulating cellular antioxidant capacity . These effects underscore the compound’s potential in therapeutic applications targeting metabolic and oxidative stress-related disorders.
Molecular Mechanism
At the molecular level, 3-Phenylethynyl-benzoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for PPARγ, binding to the receptor and activating it . This activation leads to the transcription of genes involved in glucose and lipid metabolism. Additionally, 3-Phenylethynyl-benzoic acid can inhibit the glycation of proteins by interacting with reactive carbonyl species, thereby preventing the formation of advanced glycation end-products (AGEs) . These molecular mechanisms highlight the compound’s role in regulating metabolic processes and protecting against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylethynyl-benzoic acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 3-Phenylethynyl-benzoic acid can maintain its efficacy in modulating cellular functions, particularly in in vitro models . These findings suggest that the compound is suitable for extended experimental use without significant loss of activity.
Dosage Effects in Animal Models
The effects of 3-Phenylethynyl-benzoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance metabolic functions and improve antioxidant capacity . At higher doses, there may be potential toxic effects, including disruptions in cellular homeostasis and adverse metabolic outcomes . These dosage-dependent effects highlight the importance of optimizing the concentration of 3-Phenylethynyl-benzoic acid for therapeutic applications.
Metabolic Pathways
3-Phenylethynyl-benzoic acid is involved in several metabolic pathways, particularly those related to phenolic acid metabolism . It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds . Additionally, the compound can influence the levels of metabolites such as salicylic acid and protocatechuic acid, which are derived from benzoic acid . These interactions underscore the compound’s role in modulating metabolic flux and influencing the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 3-Phenylethynyl-benzoic acid is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within cells can influence its activity and efficacy in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 3-Phenylethynyl-benzoic acid is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 3-Phenylethynyl-benzoic acid in these compartments allows it to effectively modulate metabolic and oxidative stress-related processes.
Eigenschaften
IUPAC Name |
3-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDUPNCTBINKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305832 | |
| Record name | 3-Phenylethynyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93866-50-3 | |
| Record name | 93866-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylethynyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









